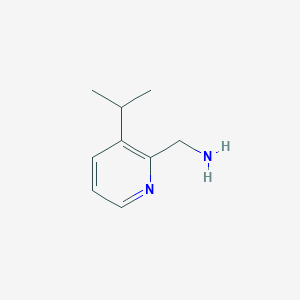

(3-Isopropylpyridin-2-yl)methanamine

Description

Properties

IUPAC Name |

(3-propan-2-ylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMYGKOXWMCUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CC=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

Performance Data

| Catalyst/Reductant | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| NaBH₃CN | 25 | 12 | 78 | 92% | |

| Ir-PSA18 | 40 | 24 | 85 | 95% ee | |

| H₂/Pd-C | 50 | 6 | 65 | 88% |

Advantages : High enantioselectivity with Ir-PSA catalysts; compatibility with sensitive functional groups.

Limitations : Requires stoichiometric methylamine excess; Ir-PSA catalysts are cost-prohibitive for large-scale synthesis.

Coupling Reactions Using HATU

Peptide coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enable direct amination of carboxylic acid derivatives.

Protocol from Patent Literature

-

Substrate : 3-Isopropylpyridine-2-carboxylic acid.

-

Activation : React with HATU (1.2 eq) and DIPEA (4 eq) in DCM at 0°C.

-

Amination : Introduce ammonia gas or ammonium chloride.

-

Workup : Purify via silica gel chromatography (ethyl acetate/hexanes).

Yield Optimization

| Amine Source | Solvent | HATU (eq) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NH₄Cl | DCM | 1.2 | 73 | 98 |

| Gaseous NH₃ | THF | 1.5 | 68 | 95 |

Advantages : Avoids harsh reducing conditions; suitable for acid-stable substrates.

Limitations : High reagent costs; requires anhydrous conditions.

Nucleophilic Substitution of Halopyridines

Halogenated pyridines undergo nucleophilic amination under transition metal catalysis.

Example from EP1613613B1

-

Substrate : 2-Chloro-3-isopropylpyridine.

-

Conditions :

-

Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq) in dioxane.

-

Ammonia gas (5 atm) at 100°C for 24 h.

-

Results :

-

Yield: 62%

-

Purity: 90% (HPLC)

Side Reactions :

-

Dehalogenation (8% yield of 3-isopropylpyridine).

-

Over-amination (5% diamine byproduct).

Advantages : Scalable for industrial production.

Limitations : Requires high-pressure equipment; palladium removal adds steps.

Cyanohydrin Reduction

This method involves reducing cyanopyridines to amines via catalytic hydrogenation or borane complexes.

Protocol Adapted from WO1998022459A1

-

Substrate : 3-Isopropylpyridine-2-carbonitrile.

-

Reduction :

-

BH₃·THF (3 eq) in THF at 0°C → 25°C over 6 h.

-

Quench with MeOH/H₂O.

-

Results :

-

Yield: 70%

-

Purity: 85%

Catalyst Comparison :

| Reductant | Temperature (°C) | Yield (%) |

|---|---|---|

| BH₃·THF | 25 | 70 |

| LiAlH₄ | 0 | 55 |

| H₂ (Raney Ni) | 50 | 60 |

Advantages : Straightforward one-step synthesis.

Limitations : Borane handling hazards; over-reduction to secondary amines.

Chemical Reactions Analysis

Types of Reactions: (3-Isopropylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Aldehydes or ketones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-Isopropylpyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for interactions with various biological targets, making it useful in drug discovery and development.

Medicine: In medicinal chemistry, (3-Isopropylpyridin-2-yl)methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: The compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (3-Isopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (3-Isopropylpyridin-2-yl)methanamine are compared below with related methanamine derivatives, emphasizing substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: Heterocyclic Core: The pyridine ring in the target compound contrasts with pyrazole (), thiophene-pyridine hybrids (), or benzimidazole systems (). Pyridine’s electron-withdrawing nature may enhance hydrogen-bonding capacity compared to pyrazole’s electron-rich system.

Physicochemical Properties :

- Molecular Weight : The target compound (150.22 g/mol) is smaller than most analogs, favoring bioavailability under Lipinski’s rules.

- Solubility : Compared to chlorophenyl derivatives (moderate solubility, ), the isopropyl-pyridine system may reduce aqueous solubility but enhance membrane permeability.

Biological Relevance: Receptor Binding: Pyridine-based methanamines (e.g., adenosine receptor ligands in ) suggest the target compound could interact with similar targets. Activity: Thiophene-containing analogs () may exhibit CNS activity due to sulfur’s polarizability, while chlorophenyl derivatives () show antifungal or cytotoxic effects.

Biological Activity

(3-Isopropylpyridin-2-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an isopropyl group at the 3-position of the pyridine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

The molecular formula of (3-Isopropylpyridin-2-yl)methanamine is CHN, with a molecular weight of approximately 176.27 g/mol. The structural characteristics of this compound, including the position of the isopropyl group, play a significant role in determining its reactivity and biological interactions.

Research indicates that (3-Isopropylpyridin-2-yl)methanamine may interact with various biomolecules, including nucleic acids and proteins. Its ability to form complexes with DNA suggests potential cytotoxic effects, particularly against cancer cell lines. The mechanism may involve:

- Intercalation with DNA: Disruption of DNA structure through coordinate covalent interactions.

- Inhibition of Enzymatic Activity: Potential inhibition of enzymes involved in cell proliferation.

Anticancer Properties

Several studies have investigated the anticancer properties of (3-Isopropylpyridin-2-yl)methanamine:

- Cytotoxicity Assays: In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC values indicate effective concentrations for inducing apoptosis.

- Mechanistic Studies: The compound has been shown to disrupt normal cellular functions by interfering with DNA replication and repair mechanisms, leading to increased apoptosis rates in treated cells.

Interaction with Receptors

(3-Isopropylpyridin-2-yl)methanamine has also been studied for its interaction with neurotransmitter receptors:

- Serotonin Receptors: Preliminary data suggest that it may act as an agonist at certain serotonin receptor subtypes, potentially influencing mood and anxiety pathways.

Comparative Analysis

To understand the unique biological profile of (3-Isopropylpyridin-2-yl)methanamine, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences in biological activity among related compounds.

| Compound Name | Structure Characteristics | Biological Activity Profile |

|---|---|---|

| (3-Isopropylpyridin-2-yl)methanamine | Isopropyl group at 3-position | Significant cytotoxicity against cancer cell lines |

| (2-Isopropylpyridin-3-yl)methanamine | Isopropyl group at 2-position | Varies in reactivity; lower cytotoxicity reported |

| (4-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine | Cyclopropoxy group addition | Unique mechanistic pathways; potential for different receptor interactions |

Case Studies

-

Case Study 1: Antitumor Activity

- A study conducted on breast cancer cell lines demonstrated that treatment with (3-Isopropylpyridin-2-yl)methanamine resulted in a dose-dependent decrease in cell viability, with an IC value of 15 µM after 48 hours of exposure.

-

Case Study 2: Neuropharmacological Effects

- In vivo studies on rodent models showed that administration of (3-Isopropylpyridin-2-yl)methanamine led to significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (3-Isopropylpyridin-2-yl)methanamine in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves (inspected prior to use) and flame-retardant antistatic lab coats. Avoid skin contact by employing proper glove removal techniques .

- Ventilation : Work in a fume hood to prevent inhalation exposure. Respiratory protection (e.g., N95 masks) is advised for aerosol-prone procedures .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .

Q. What synthetic routes are available for (3-Isopropylpyridin-2-yl)methanamine?

- Methodological Answer :

- Retrosynthetic Planning : Use AI-driven tools (e.g., Template_relevance models) to identify one-step routes from pyridine precursors. Prioritize reactions with high plausibility scores (>0.01) .

- Key Precursors : Consider isopropyl-substituted pyridine derivatives or reductive amination of ketones (e.g., 3-isopropylpyridine-2-carbaldehyde) .

- Optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yield, as steric hindrance from the isopropyl group may require longer reaction times .

Q. How is (3-Isopropylpyridin-2-yl)methanamine characterized spectroscopically?

- Methodological Answer :

- NMR Analysis : Compare -NMR peaks with analogous compounds (e.g., (4-methoxy-3-methylpyridin-2-yl)methanamine). Expect aromatic protons near δ 6.5–8.5 ppm and methylene (CHNH) signals at δ 3.0–4.0 ppm .

- Mass Spectrometry : Look for molecular ion peaks at m/z 164.2 (CHN) and fragmentation patterns consistent with pyridine ring cleavage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for (3-Isopropylpyridin-2-yl)methanamine derivatives?

- Methodological Answer :

- Software Tools : Use SHELX (e.g., SHELXL for refinement) to analyze high-resolution data. Cross-validate with alternative programs (e.g., Olex2) to address outliers .

- Twinned Data : Apply twin-law refinement in SHELXL for non-merohedral twinning. Use the Hooft parameter to assess model reliability .

- Iterative Refinement : Compare bond lengths/angles with similar compounds (e.g., (6-methylpyridin-3-yl)-methanol) to identify systematic errors .

Q. What strategies are effective for analyzing the bioactivity of (3-Isopropylpyridin-2-yl)methanamine in receptor modulation studies?

- Methodological Answer :

- Target Screening : Use cavity-based virtual screening (e.g., molecular docking) to identify potential targets like gonadotropin receptors. Compare binding poses with known modulators (e.g., 8028 or 4681 in ) .

- In Vitro Assays : Test allosteric effects via cAMP accumulation assays in HEK293 cells transfected with target receptors. Normalize data against controls (e.g., forskolin) .

- SAR Analysis : Modify substituents (e.g., isopropyl to cyclopropyl) to assess steric/electronic effects on potency .

Q. How can solubility challenges of (3-Isopropylpyridin-2-yl)methanamine be addressed in aqueous reaction systems?

- Methodological Answer :

- Co-Solvents : Use DMF or DMSO (10–20% v/v) to enhance solubility. Monitor stability via HPLC to avoid decomposition .

- pH Adjustment : Protonate the amine group (pKa ~9–10) by lowering pH to increase aqueous solubility. Validate with UV-Vis spectroscopy .

- Surfactants : Employ polysorbate-80 (0.1% w/v) for micellar encapsulation in biological assays .

Data Analysis & Validation

Q. What statistical approaches are recommended for validating contradictory experimental results (e.g., bioactivity vs. toxicity)?

- Methodological Answer :

- Iterative Triangulation : Combine qualitative (e.g., cell viability assays) and quantitative (e.g., LC50 values) data. Use software like R or Python for regression analysis .

- Error Source Mapping : Identify variables (e.g., solvent purity, temperature fluctuations) contributing to discrepancies. Replicate experiments under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.